molecular formula C25H23BrN2O3 B2443043 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide CAS No. 850904-30-2

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide

Cat. No.: B2443043
CAS No.: 850904-30-2
M. Wt: 479.374
InChI Key: JVNLKDOMQVWKMU-UHFFFAOYSA-N
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Description

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide is an investigational bifunctional compound that operates as a Proteolysis Targeting Chimera (PROTAC), designed to selectively target and degrade Bruton's Tyrosine Kinase (BTK). This molecule functions by recruiting the E3 ubiquitin ligase to the BTK protein, facilitating its ubiquitination and subsequent degradation by the proteasome, a mechanism distinct from traditional kinase inhibition as it catalytically removes the target protein from the cell. This targeted protein degradation approach is a rapidly advancing field in chemical biology and drug discovery, offering a powerful strategy to interrogate protein function. The research value of this compound lies in its application as a chemical tool to study BTK signaling in various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, and autoimmune diseases. By inducing the degradation of BTK, a critical kinase in B-cell receptor signaling, researchers can achieve a more complete and sustained suppression of oncogenic signaling pathways compared to catalytic inhibition alone, providing unique insights into resistance mechanisms and the non-catalytic functions of BTK. Its use is fundamental for exploring the therapeutic potential of BTK degradation and for validating BTK as a target in new disease contexts.

Properties

IUPAC Name

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O3/c1-17-5-11-20(12-6-17)27-24(29)16-31-23-4-2-3-22-21(23)13-14-28(25(22)30)15-18-7-9-19(26)10-8-18/h2-12H,13-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNLKDOMQVWKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the 4-bromophenylmethyl intermediate: This can be achieved through the bromination of phenylmethyl compounds using bromine or other brominating agents.

    Construction of the dihydroisoquinolinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the intermediates:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and dihydroisoquinolinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a tool to study various biological processes, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylacetic acid: Shares the bromophenyl group but lacks the dihydroisoquinolinone and acetamide moieties.

    N-(4-methylphenyl)acetamide: Contains the acetamide group but lacks the bromophenyl and dihydroisoquinolinone moieties.

Uniqueness

The uniqueness of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Biological Activity

The compound 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide is a complex organic molecule that incorporates various pharmacophoric elements. Its structure suggests potential biological activity, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The IUPAC name of the compound indicates its intricate structure comprising a tetrahydroisoquinoline core with a bromophenyl substituent and an acetamide group. The molecular formula is C23H24BrN2O3C_{23}H_{24}BrN_{2}O_{3} with a molecular weight of approximately 440.36 g/mol.

Property Value
Molecular FormulaC23H24BrN2O3
Molecular Weight440.36 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that the tetrahydroisoquinoline moiety may influence neurotransmitter systems and modulate neuroprotective effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors.
  • Neuroprotective Effects : The structure suggests potential interactions with neurotrophic factors.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antioxidant Activity

Studies have shown that tetrahydroisoquinoline derivatives possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Anticancer Properties

Preliminary investigations into related compounds have indicated potential anticancer effects through apoptosis induction in various cancer cell lines.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may protect against neurodegeneration by modulating neurotransmitter levels and reducing inflammation.

Q & A

Q. What are the key synthetic steps for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sequential coupling reactions, starting with the formation of the tetrahydroisoquinoline core, followed by bromophenylmethyl substitution and acetamide linkage. Critical steps include nucleophilic aromatic substitution and amide bond formation. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Catalyst use : Bases such as K₂CO₃ or NaH improve coupling reactions .
  • Temperature control : Maintaining 60–80°C minimizes side products . Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for bromophenyl) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching C₂₅H₂₄BrN₂O₃) .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Q. What in vitro assays are used to evaluate its anticancer potential?

  • MTT assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
  • Apoptosis assays : Flow cytometry to detect Annexin V/PI staining .
  • Cell cycle analysis : Flow cytometry to assess G1/S phase arrest .

Q. How do structural analogs inform hypotheses about its pharmacological targets?

Analog studies (e.g., chlorophenyl or methoxyphenyl variants) suggest targets like topoisomerase II or kinase enzymes. For example:

SubstituentBiological ActivityTarget
4-BromophenylAnticancerDNA intercalation
4-MethylphenylAnti-inflammatoryCOX-2 inhibition
Structural comparisons highlight the bromophenyl group’s role in DNA binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity across studies?

  • Dose-response analysis : Confirm activity thresholds (e.g., EC₅₀ vs. IC₅₀ discrepancies) .
  • Assay standardization : Control variables like cell passage number or serum concentration .
  • Structural analogs : Compare substituent effects (e.g., bromine vs. chlorine) to isolate pharmacophores .

Q. What computational methods predict target interactions and metabolic stability?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., PARP-1) .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR models : Corrogate substituent electronegativity with metabolic half-life (e.g., bromine enhances CYP450 resistance) .

Q. How can solubility be improved for in vivo studies without altering the core structure?

  • Prodrug design : Introduce phosphate esters at the acetamide group, hydrolyzed in vivo .
  • Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles .
  • Salt formation : Convert free base to hydrochloride salt for enhanced aqueous solubility .

Q. Which substituents should be prioritized in SAR studies to elucidate bioactivity?

  • Bromophenyl group : Test halogen size (Br vs. Cl) for steric and electronic effects on target binding .
  • Methylphenyl acetamide : Explore para vs. ortho substitution to optimize pharmacokinetics .
  • Oxygen heterocycles : Modify the tetrahydroisoquinoline core to assess ring size impact .

Q. What strategies identify and mitigate synthetic impurities?

  • HPLC-MS : Detect side products (e.g., unreacted intermediates or oxidation byproducts) .
  • Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities .
  • Reaction monitoring : In situ FTIR or TLC to track progress and halt reactions at optimal conversion .

Q. How can in silico predictions of metabolic stability be validated experimentally?

  • Microsomal assays : Incubate with liver microsomes to measure t₁/₂ and identify CYP450 metabolites .
  • Hepatocyte models : Primary human hepatocytes provide in vivo-like degradation profiles .
  • LC-MS/MS : Quantify metabolite formation (e.g., hydroxylation or demethylation products) .

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